REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[NH:8])[CH3:2].[Cl:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1>C1C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([NH:16][C:17]([N:8]=[C:4]2[CH2:5][CH2:6][CH2:7][N:3]2[CH2:1][CH3:2])=[O:18])[CH:13]=[CH:14][CH:15]=1
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.43 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(CCC1)=N
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the benzene solution is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 7 ml
|
Type
|
EXTRACTION
|
Details
|
of 50% NaOH to an aqueous slurry (minimal amount of water) of the salt and benzene extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over K2CO3
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 13/4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |